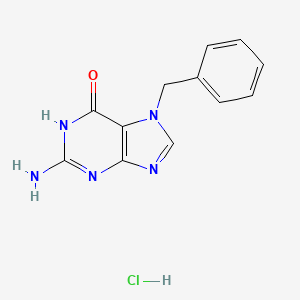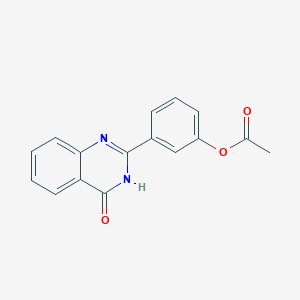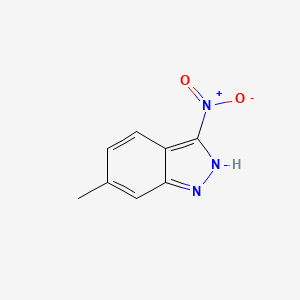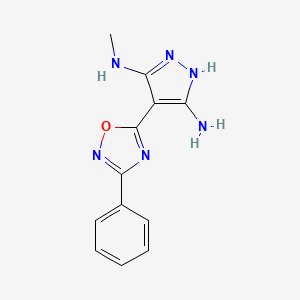
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Descripción general
Descripción
“3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine” is a chemical compound with the molecular formula C12H12N6O and a molecular weight of 256.26 . It is also known by the synonyms "1H-Pyrazole-3,5-diamine, N3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an oxadiazole ring. The pyrazole ring has a methyl group and an amine group attached to it, while the oxadiazole ring has a phenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H12N6O and a molecular weight of 256.26 . Other specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Compounds containing oxadiazole and pyrazole units have been synthesized and studied for their chemical properties. For instance, the synthesis and structural characterization of various methyl substituted azoles, including oxadiazoles, have been explored, revealing insights into lateral lithiation reactions and potential for further chemical modifications (Micetich, 1970). Such foundational studies are crucial for developing new chemical entities with potential application in drug design and materials science.
Insecticidal Activity
Research has demonstrated the insecticidal potential of anthranilic diamides analogs, including those with oxadiazole rings, against agricultural pests like the diamondback moth. These studies not only show promising biological activities but also explore the structure-activity relationships (SAR), offering a path for the development of new insecticidal agents (Qi et al., 2014).
Antimicrobial and Biological Activities
Compounds featuring oxadiazole and pyrazole structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel indol compounds containing oxadiazoles have been prepared, demonstrating the potential for antimicrobial applications (Sreeramulu & Ashokgajapathiraju, 2014). Such research underscores the therapeutic potential of heterocyclic compounds in addressing microbial resistance.
Electroluminescence and Materials Application
Research into pyran-containing emitters modified with carbazole or oxadiazole units highlights the application of such compounds in electroluminescent devices. These studies are pivotal for the development of new materials for electronic and photonic technologies (Yang et al., 2006).
Propiedades
IUPAC Name |
3-N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-14-11-8(9(13)16-17-11)12-15-10(18-19-12)7-5-3-2-4-6-7/h2-6H,1H3,(H4,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPURTKULATJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)
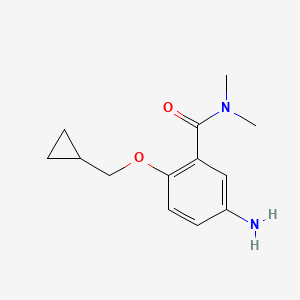
![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
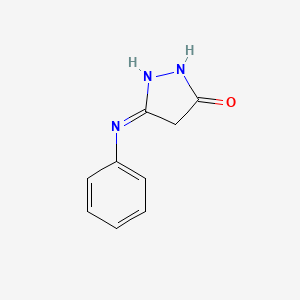
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)
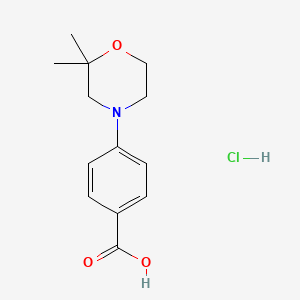
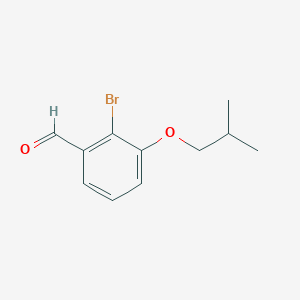
![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
